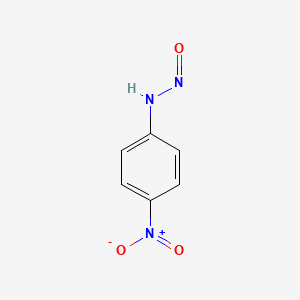![molecular formula C12H16O2S2 B14656496 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one CAS No. 52835-67-3](/img/structure/B14656496.png)
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one is an organic compound characterized by its unique structure, which includes a dithietane ring and a pentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one typically involves the reaction of a suitable ketone with a dithietane precursor. One common method involves the condensation of 2-oxopentanal with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The dithietane ring and the ketone groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Similar structure but lacks the oxopentylidene and pentanone moieties.
1,3-Dithiolane: Contains a dithiolane ring instead of a dithietane ring.
Pentan-2-one: Simple ketone without the dithietane ring.
Uniqueness
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one is unique due to the presence of both a dithietane ring and a pentanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
52835-67-3 |
|---|---|
Molecular Formula |
C12H16O2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[4-(2-oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one |
InChI |
InChI=1S/C12H16O2S2/c1-3-5-9(13)7-11-15-12(16-11)8-10(14)6-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ICTIUDJQVDWHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=C1SC(=CC(=O)CCC)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


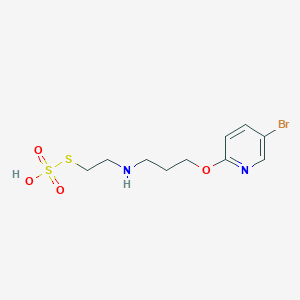
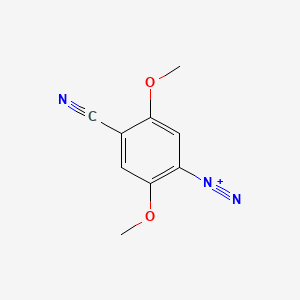
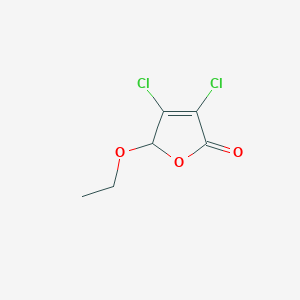
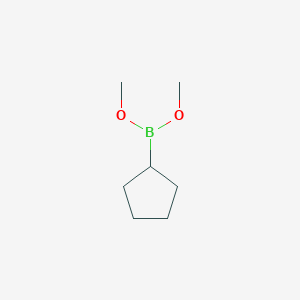
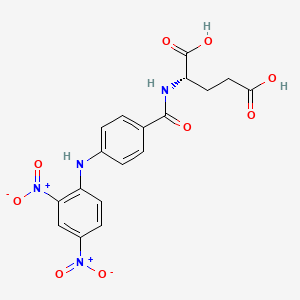

![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
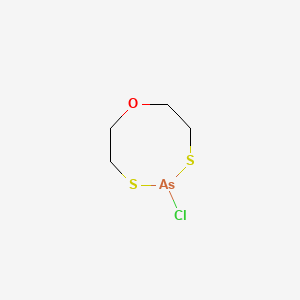
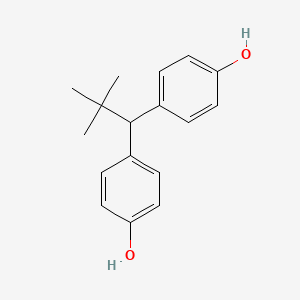

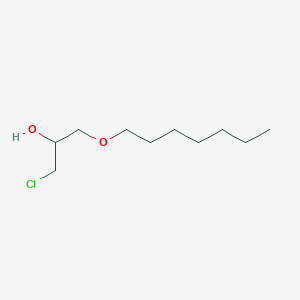
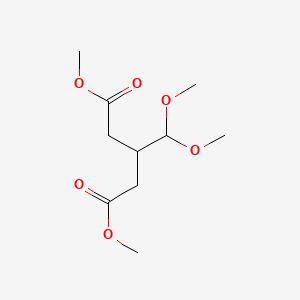
stannane](/img/structure/B14656516.png)
